2-Naphthalenesulfonic acid, 6-amino-5-[[2-[(decylamino)sulfonyl]phenyl]azo]-4-hydroxy-
Description
This compound belongs to the class of azo dyes derived from naphthalenesulfonic acid. Its structure comprises a 2-naphthalenesulfonic acid backbone substituted with an amino group at position 6, a hydroxyl group at position 4, and an azo-linked phenyl ring bearing a decylamino sulfonyl group at position 2 (Figure 1). The decyl chain (C₁₀H₂₁) imparts hydrophobic character, distinguishing it from shorter-chain analogs.
Properties
CAS No. |
73287-51-1 |
|---|---|
Molecular Formula |
C26H34N4O6S2 |
Molecular Weight |
562.7 g/mol |
IUPAC Name |
6-amino-5-[[2-(decylsulfamoyl)phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C26H34N4O6S2/c1-2-3-4-5-6-7-8-11-16-28-37(32,33)24-13-10-9-12-22(24)29-30-26-21(27)15-14-19-17-20(38(34,35)36)18-23(31)25(19)26/h9-10,12-15,17-18,28,31H,2-8,11,16,27H2,1H3,(H,34,35,36) |
InChI Key |
BRIXFSJPRLWHBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNS(=O)(=O)C1=CC=CC=C1N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Core Intermediate Preparation: 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid
Before the final azo coupling to form the target compound, a key intermediate is 6-amino-4-hydroxy-2-naphthalenesulfonic acid (also known as "G acid"). This intermediate is crucial for the azo dye synthesis and has well-documented preparation methods:
Alkali Fusion Method: 2-Aminonaphthalene-6,8-disulfonic acid liquor is slowly added to 70% sodium hydroxide at 190°C over 16 hours, with water evaporation to maintain temperature. After heating for an additional 6 hours, the reaction completion is confirmed by titration equivalence for diazotization and coupling. The mixture is then acidified, heated to expel sulfur dioxide, filtered, and washed. This yields an 84% product.
Improved Fusion Process: Simultaneous feeding of concentrated 2-aminonaphthalene-6,8-disulfonic acid dipotassium salt and caustic soda into the fusion reactor increases yield to about 90%.
| Parameter | Conditions | Outcome |
|---|---|---|
| Temperature | 190°C | Efficient fusion |
| NaOH concentration | 70% | Strong alkaline medium |
| Reaction time | 16 h + 6 h | Complete conversion |
| Yield | 84-90% | High yield |
Sulfonation to 2-Amino-5-naphthol-1,7-disulfonic Acid Intermediate
A critical sulfonation step to produce 2-amino-5-naphthol-1,7-disulfonic acid (an important intermediate related to the azo compound) is described in patent CN101148429B. This method avoids traditional corrosive reagents like oleum by employing manganese dioxide and sodium pyrosulfite as sulfonating agents:
-
Starting material: 7-amino-4-hydroxy-2-naphthalenesulfonic acid dissolved in aqueous solution at 9-11 wt% concentration, pH 6-8.
Sequential addition of manganese dioxide and sodium pyrosulfite at 40-55°C, maintaining pH 6.5-8.
Sulfonation reaction time: 0.5 to 1 hour.
After reaction, cooling to 0-8°C, acidification with 30% hydrochloric acid to pH 1-2 to precipitate product.
Washing and purification steps include dissolving product, adjusting pH to 6.8-8, and adding Repone K (a stabilizer) before final filtration.
-
Avoids equipment corrosion associated with oleum or strong acids.
Achieves product purity greater than 96%.
Amino value (content) between 64%-83%, indicating high quality.
| Parameter | Conditions | Notes |
|---|---|---|
| Starting solution conc. | 9-11 wt% | 7-amino-4-hydroxy-2-naphthalenesulfonic acid |
| pH | 6-8 (initial), 6.5-8 (reaction) | Maintained during sulfonation |
| Temperature | 40-55°C | Mild sulfonation temperature |
| Sodium pyrosulfite feed rate | 90-110 kg/h (preferably 105 kg/h) | Controlled addition speed |
| Reaction time | 0.5-1 h (preferably 0.5 h) | Sufficient for completion |
| Post-reaction acidification | 30% HCl to pH 1-2 | Precipitates product |
| Purity | >96% | High purity product |
Final Azo Coupling to Form 2-Naphthalenesulfonic acid, 6-amino-5-[[2-[(decylamino)sulfonyl]phenyl]azo]-4-hydroxy-
The target compound is formed by azo coupling of the sulfonated amino-naphthalene intermediate with a diazotized aromatic amine bearing the decylaminosulfonyl substituent:
-
Typically performed under acidic conditions to favor coupling at the 1-position of the naphthalene ring, which leads to the desired azo linkage.
The coupling reaction is carried out in aqueous media, often with controlled pH and temperature to optimize yield and selectivity.
The decylaminosulfonylphenyl diazonium salt is prepared separately and then coupled with the 6-amino-4-hydroxy-2-naphthalenesulfonic acid derivative.
Analytical and Purification Techniques:
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) on Newcrom R1 columns is used for analysis and purification.
Mobile phases typically include acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility).
The method is scalable for preparative isolation and impurity removal, useful in pharmacokinetic studies and quality control.
| Step | Description | Conditions/Notes |
|---|---|---|
| Diazotization | Preparation of diazonium salt | Acidic aqueous medium |
| Coupling | Reaction with amino-naphthalenesulfonic acid | Acidic pH, controlled temp |
| Purification | RP-HPLC on Newcrom R1 column | Acetonitrile/water/phosphoric acid |
| Application | Dye synthesis, pharmacokinetics | High purity and reproducibility |
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Yield/Purity/Notes |
|---|---|---|
| Alkali Fusion for 6-amino-4-hydroxy-2-naphthalenesulfonic acid | 2-aminonaphthalene-6,8-disulfonic acid, NaOH 70%, 190°C, 16+6 h | Yield 84-90%, intermediate for azo coupling |
| Sulfonation to 2-amino-5-naphthol-1,7-disulfonic acid | Manganese dioxide, sodium pyrosulfite, 40-55°C, pH 6.5-8, 0.5-1 h | Purity >96%, amino value 64-83%, corrosion-free method |
| Azo Coupling to final compound | Diazonium salt of decylaminosulfonylphenyl, acidic conditions | High selectivity, analyzed by RP-HPLC |
Chemical Reactions Analysis
Azo Group Reactivity
The compound undergoes characteristic azo dye reactions including:
-
Reduction : Cleavage of the azo bond (-N=N-) using sodium dithionite (Na₂S₂O₄) or stannous chloride (SnCl₂) in acidic conditions, producing aromatic amines .
-
Acid/Base Stability : Maintains structural integrity in pH 2-12 ranges but degrades under strongly alkaline conditions (>pH 12) via hydroxide ion attack .
Table 1: Reduction Reaction Conditions
Sulfonic Acid Group Reactions
-
Ion Exchange : Participates in cation exchange chromatography due to its strong sulfonic acid groups (-SO₃H), forming stable salts with sodium, potassium, or ammonium ions .
-
Sulfonation Resistance : The existing sulfonyl groups resist further sulfonation under standard conditions (oleum/H₂SO₄) .
Electrophilic Substitution
The electron-rich naphthalene ring undergoes:
-
Nitration : At position 8 of the naphthalene system using HNO₃/H₂SO₄ at 0-5°C.
-
Halogenation : Bromine (Br₂) in acetic acid selectively substitutes at position 1.
Complexation Reactions
Forms coordination complexes with transition metals:
-
Cu(II) Complexes : At pH 6-7, binds Cu²+ via the azo group and hydroxy oxygen, showing λ_max shift from 480 nm to 520 nm .
-
Fe(III) Chelation : Forms orange-brown complexes in acetate buffer, used in spectrophotometric quantification.
Stability Under Chromatographic Conditions
Reverse-phase HPLC analysis (Newcrom R1 column) shows:
-
Mobile Phase Compatibility : Stable in acetonitrile/water mixtures (20-60% MeCN) with 0.1% H₃PO₄ or HCOOH .
-
Thermal Degradation : Decomposes above 80°C, forming sulfonic acid derivatives and nitrogen oxides .
Photochemical Behavior
-
UV Light Sensitivity : Undergoes photoisomerization (trans→cis azo) under 365 nm UV light, reversible in dark conditions.
-
Degradation Pathway : Prolonged UV exposure (>6 hrs) cleaves the azo bond, with quantum yield Φ = 0.18.
This compound's reactivity profile makes it valuable for analytical chemistry applications, particularly as a metallochromic indicator and HPLC calibration standard. Its stability in physiological pH ranges (6.8-7.4) suggests potential pharmacokinetic utility, though metabolite studies remain limited .
Scientific Research Applications
Dye Chemistry
The compound is primarily utilized as a dye intermediate due to its azo group, which is known for its vibrant color properties. It is involved in the synthesis of various dyes used in textiles and paper industries. The sulfonic acid groups enhance solubility in water, making it suitable for applications requiring water-soluble dyes.
Pharmaceutical Applications
Research indicates that derivatives of this compound exhibit potential antitumor activity. Specifically, it has been used in the synthesis of diaryl urea derivatives that possess sulfonamide moieties, which have shown in vitro antitumor effects . This positions the compound as a candidate for further pharmaceutical development.
Analytical Chemistry
The compound has been employed in high-performance liquid chromatography (HPLC) for the separation and analysis of various chemical mixtures. Its unique structure allows for effective interactions with different analytes, making it a valuable tool in analytical laboratories .
Biological Studies
Studies have explored the use of this compound in biological assays, particularly in evaluating its effects on cellular processes. The sulfonamide and amino groups can interact with biological molecules, leading to potential therapeutic applications .
Case Study 1: Antitumor Activity
In a study investigating the antitumor properties of sulfonamide derivatives, researchers synthesized various compounds based on 2-Naphthalenesulfonic acid, 6-amino-5-[[2-[(decylamino)sulfonyl]phenyl]azo]-4-hydroxy-. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, highlighting the potential for developing new anticancer agents .
Case Study 2: HPLC Applications
A study focused on optimizing HPLC methods using this compound as a standard for separating complex mixtures of dyes. The findings demonstrated that the compound could effectively improve resolution and sensitivity in detecting trace amounts of contaminants in environmental samples .
Mechanism of Action
The mechanism of action of 2-Naphthalenesulfonic acid, 6-amino-5-[[2-[(decylamino)sulfonyl]phenyl]azo]-4-hydroxy- involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Features :
- Molecular Formula : Estimated as C₂₈H₃₃N₅O₆S₂ (based on structural analogs in ).
- Regulatory Status: Not directly listed in the evidence, but related naphthalenesulfonic acid derivatives are subject to Significant New Use Rules (SNURs) under the U.S. EPA (e.g., ).
Structural Comparison
The target compound’s structural uniqueness lies in its decylamino sulfonyl substituent. Comparable compounds feature variations in the sulfonated phenylazo group and substituents on the naphthalene ring (Table 1).
Table 1: Structural Comparison of Selected Naphthalenesulfonic Acid Derivatives
Structural Insights :
- Decylamino vs.
- Azo-Linked Substituents : Methoxy and methyl groups () increase water solubility, making those compounds suitable for food or cosmetic applications, unlike the target compound’s likely industrial use .
Functional and Application Differences
- Textile Dyes : The target compound’s long alkyl chain may improve binding to hydrophobic fabrics, whereas shorter-chain derivatives (e.g., ) are less durable in such applications .
- Food Additives : Derivatives like C.I. Food Red 9 (CAS 25956-17-6) are approved for food use due to their polar substituents (e.g., sulfonate, methoxy), which enhance solubility and safety .
- Environmental Persistence : The decyl chain could reduce biodegradability compared to phenylsulfonyl analogs (), increasing environmental retention .
Q & A
Q. What are the common synthetic routes for preparing this azo-linked naphthalenesulfonic acid derivative?
Methodological Answer: The synthesis typically involves diazotization and coupling reactions. A primary amine (e.g., 2-[(decylamino)sulfonyl]aniline) is diazotized using nitrous acid (HNO₂) under acidic conditions (0–5°C). The resulting diazonium salt is coupled with 6-amino-4-hydroxy-2-naphthalenesulfonic acid under alkaline conditions (pH 8–10) to form the azo linkage. Key reagents include sodium nitrite (NaNO₂) for diazotization and sodium carbonate (Na₂CO₃) to maintain pH during coupling. Post-synthesis, purification involves recrystallization from ethanol-water mixtures to isolate the sulfonic acid derivative .
Key Reaction Steps:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | Generate diazonium ion |
| Coupling | Alkaline pH (Na₂CO₃) | Azo bond formation |
| Purification | Ethanol-water mixture | Remove unreacted intermediates |
Q. How can researchers characterize the compound’s purity and structural integrity?
Methodological Answer:
- UV-Vis Spectroscopy: The azo chromophore absorbs strongly in the visible range (λₘₐₐ ≈ 450–550 nm), with shifts indicating substituent effects (e.g., decylamino group) .
- ¹H/¹³C NMR: Aromatic protons adjacent to the azo bond resonate at δ 7.5–8.5 ppm, while the decylamino chain’s methylene protons appear at δ 1.2–1.6 ppm. Sulfonate groups are identified via ¹³C signals near δ 110–120 ppm .
- HPLC-MS: Reverse-phase C18 columns with acetonitrile/water mobile phases resolve impurities. The molecular ion [M-H]⁻ is observed at m/z ≈ 550–600 (exact mass depends on substituents) .
Q. What functional groups dominate the compound’s reactivity?
Methodological Answer:
- Azo Group (-N=N-): Prone to reduction (e.g., by sodium dithionite) yielding aromatic amines. Stability varies with pH; acidic conditions accelerate decomposition .
- Sulfonate (-SO₃⁻): Enhances water solubility and participates in ion-exchange reactions.
- Amino (-NH₂) and Hydroxy (-OH): Act as nucleophiles in substitution reactions (e.g., acylation or sulfonation) .
Advanced Research Questions
Q. How does the azo bond’s stability vary under redox or photolytic conditions?
Methodological Answer:
- Redox Stability: Electrochemical studies (cyclic voltammetry) show reduction potentials (E₁/₂) between -0.3 to -0.6 V (vs. Ag/AgCl) in buffered solutions. Sodium dithionite (E° = -1.1 V) quantitatively reduces the azo bond to amines .
- Photodegradation: UV irradiation (λ = 365 nm) cleaves the azo bond, forming nitroso intermediates. Quantum yield (Φ) depends on solvent polarity; aqueous solutions show Φ ≈ 0.02–0.05 .
Experimental Design:
- Use controlled argon/vacuum environments to isolate redox pathways.
- Monitor degradation via HPLC and compare kinetic rates under varying light intensities.
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?
Methodological Answer: Contradictions often arise from tautomerism (azo vs. hydrazone forms) or solvent effects.
- Tautomer Identification: IR spectroscopy detects N-H stretches (~3400 cm⁻¹) in hydrazone forms, absent in azo tautomers .
- Solvent Screening: Compare NMR spectra in D₂O vs. DMSO-d₆. Sulfonate protons exchange rapidly in D₂O, simplifying aromatic region interpretation .
Case Example:
A δ 8.2 ppm doublet in DMSO-d₆ merges into a singlet in D₂O due to proton exchange, confirming solvent-induced shifts .
Q. What methodologies study interactions with biological macromolecules (e.g., proteins)?
Methodological Answer:
- Fluorescence Quenching: Monitor tryptophan emission (λₑₓ = 280 nm) in bovine serum albumin (BSA) upon compound addition. Stern-Volmer plots quantify binding constants (Kb ≈ 10⁴–10⁵ M⁻¹) .
- Molecular Docking: Simulate binding modes using AutoDock Vina. The decylamino chain’s hydrophobicity favors interactions with BSA’s subdomain IIA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
